molecular formula C16H12ClNO B11950822 (2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile CAS No. 72030-12-7

(2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B11950822
CAS No.: 72030-12-7
M. Wt: 269.72 g/mol
InChI Key: ATCNORQEZFVCAK-UVTDQMKNSA-N
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Description

The compound (2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile features a propenenitrile backbone substituted with a 4-chlorophenyl group at position 3 and a 4-methoxyphenyl group at position 2. Its molecular formula is C₁₆H₁₁ClN₂O, with a molecular weight of 282.73 g/mol. The E-configuration of the double bond ensures a planar geometry, while the electron-withdrawing nitrile group and the electron-donating methoxy substituent create a polarized electronic environment. This structural motif is common in bioactive molecules, particularly in chalcone derivatives and acrylonitrile-based pharmaceuticals .

Properties

CAS No.

72030-12-7

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H12ClNO/c1-19-16-8-4-13(5-9-16)14(11-18)10-12-2-6-15(17)7-3-12/h2-10H,1H3/b14-10-

InChI Key

ATCNORQEZFVCAK-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)Cl)/C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the nitrile react to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Key Structural Differences
Compound Name Substituents (Positions) Functional Groups Dihedral Angle (Aromatic Rings)
Target Compound 4-Cl (C3), 4-OCH₃ (C2) Nitrile, Methoxy, Chloro Not reported
2-(4-Chlorophenyl)-3-(4-Methoxyphenyl)-3-(Methylsulfonyl) 4-Cl (C2), 4-OCH₃ (C3) Methylsulfonyl, Methoxy, Chloro 64.22°
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OCH₃ (C3), Ethoxy (C2) Ester, Nitrile, Methoxy Syn-periplanar (3.2° torsion)
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 4-Cl (C2), 2-Cl (C3) Nitrile, Chloro (ortho) Not reported
  • Electronic Effects : The methoxy group in the target compound donates electrons via resonance, while the chloro group withdraws electrons inductively. In contrast, methylsulfonyl () and ester () groups are stronger electron-withdrawing moieties, altering reactivity in nucleophilic additions or cyclizations .
  • Stereochemistry : The syn-periplanar conformation in ethyl acrylate derivatives () contrasts with the likely trans arrangement in the target compound, affecting conjugation and stability .

Physical and Spectral Properties

Table 2: Predicted Physical Properties
Compound Name Density (g/cm³) Boiling Point (°C) pKa
Target Compound ~1.25 (Predicted) ~420 (Predicted) -0.62 (Predicted)
(2E)-2-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile 1.225 422.3 -0.62
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 1.345 430.6 -2.85
  • Density and Boiling Points: Chloro and methoxy substituents increase density and thermal stability compared to non-halogenated analogs. Ortho-substituted chloro derivatives () exhibit higher density due to tighter packing .
  • Acidity : The nitrile group lowers pKa (~-0.62), but ortho-chloro substitution () further decreases pKa (-2.85), enhancing acidity .

Key Differentiators

  • Nitrile vs. Ester/Sulfonyl : The nitrile group offers distinct reactivity (e.g., cycloadditions) and polarity compared to esters or sulfonyl groups in analogs .
  • Substituent Positions : Para-substitution on both aromatic rings maximizes conjugation, whereas ortho-substitution () introduces steric hindrance and electronic effects .

Biological Activity

(2E)-3-(4-chlorophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile, also known by its CAS number 338402-85-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a nitrile functional group and two aromatic rings, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC16H13ClN2O
Molar Mass284.74 g/mol
Density1.254 g/cm³ (predicted)
Boiling Point444.8 °C (predicted)
pKa-0.33 (predicted)

The compound's structure is characterized by the presence of a chlorophenyl and a methoxyphenyl group, which are known to influence its interaction with biological targets.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of chalcones can interfere with cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The specific activity of this compound in cancer models remains to be fully elucidated, but its structural analogs have demonstrated significant efficacy against various cancer cell lines.

  • Inhibition of Cell Proliferation : Compounds with similar structures have been reported to inhibit the proliferation of cancer cells by inducing apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, as seen in studies where related compounds inhibited the NLRP3 inflammasome activation, which is implicated in various chronic diseases including neurodegenerative disorders .
  • Oxidative Stress Regulation : It is hypothesized that this compound may help in regulating oxidative stress within cells, thereby protecting against oxidative damage.

Case Studies

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds like this compound. The following table summarizes findings from studies on related compounds:

Compound NameActivity TypeObservations
4-Chlorobenzaldehyde ChalconeAnticancerInduces apoptosis in cancer cell lines
Piperine DerivativesAnti-inflammatoryInhibits NLRP3 inflammasome activation
Epothilone AnalogAntitumorEffective against multidrug-resistant cancers

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